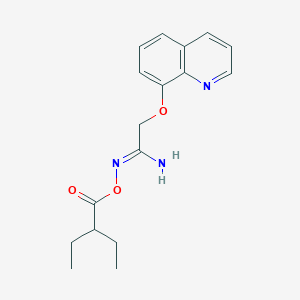![molecular formula C16H13NO4 B12897341 4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/no-structure.png)
4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid is an organic compound that features a dibenzofuran moiety and a hydroxyimino functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of biphenyl derivatives.
Introduction of Butanoic Acid Moiety: The butanoic acid group can be introduced via a Friedel-Crafts acylation reaction.
Addition of Hydroxyimino Group: The hydroxyimino group can be added through an oximation reaction, where a hydroxylamine derivative reacts with a carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated dibenzofuran derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with dibenzofuran structures are studied for their catalytic properties in organic reactions.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Biochemistry: Studied for their interactions with biological macromolecules.
Industry
Polymer Science: Used in the synthesis of high-performance polymers.
Environmental Science: Studied for their role in the degradation of pollutants.
Mécanisme D'action
The mechanism of action of 4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The dibenzofuran core can intercalate with DNA, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound, known for its stability and aromaticity.
4-(Dibenzo[b,d]furan-2-yl)butanoic acid: Lacks the hydroxyimino group but shares the dibenzofuran and butanoic acid moieties.
4-(Hydroxyimino)butanoic acid: Lacks the dibenzofuran moiety but contains the hydroxyimino and butanoic acid groups.
Uniqueness
4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid is unique due to the combination of the dibenzofuran core and the hydroxyimino functional group, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H13NO4 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
(4Z)-4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid |
InChI |
InChI=1S/C16H13NO4/c18-16(19)8-6-13(17-20)10-5-7-15-12(9-10)11-3-1-2-4-14(11)21-15/h1-5,7,9,20H,6,8H2,(H,18,19)/b17-13- |
Clé InChI |
ODQJWIMYDRXPBG-LGMDPLHJSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)/C(=N\O)/CCC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=NO)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


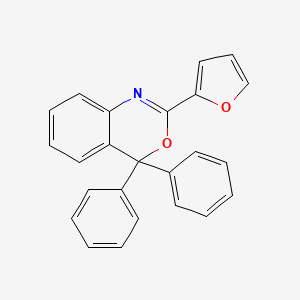
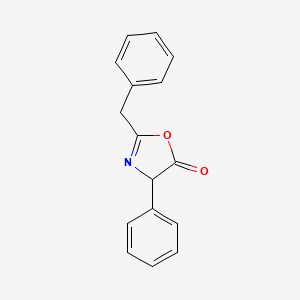
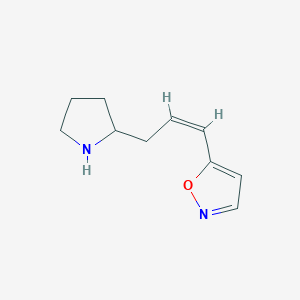
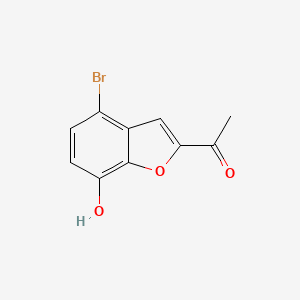
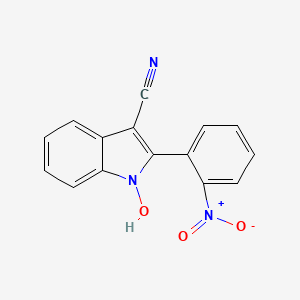

![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
